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Compound of Interest

Compound Name: Axitinib-13CD3

Cat. No.: B1503775 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Axitinib-13CD3, a stable isotope-labeled

internal standard for the potent tyrosine kinase inhibitor, Axitinib. It covers the core chemical

structure, physicochemical and pharmacological properties, mechanism of action, and a

detailed experimental protocol for its application in bioanalytical methods.

Core Chemical Structure and Physicochemical
Properties
Axitinib-13CD3 is a synthetic isotopologue of Axitinib, where one carbon atom and three

hydrogen atoms on the N-methyl group of the benzamide moiety have been replaced with their

stable isotopes, Carbon-13 (¹³C) and Deuterium (²H or D), respectively.[1][2] This labeling

results in a mass shift that allows it to be distinguished from the unlabeled drug in mass

spectrometry, making it an ideal internal standard for quantitative bioanalysis.[3]

The chemical structure is presented below, highlighting the isotopic labeling.

Figure 1: Chemical Structure of Axitinib-13CD3

The key physicochemical properties of Axitinib-13CD3 are summarized in the table below.
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Property Value Reference

IUPAC Name

2-[[3-[(E)-2-pyridin-2-

ylethenyl]-1H-indazol-6-

yl]sulfanyl]-N-

(trideuterio(1¹³C)methyl)benza

mide

[1]

Molecular Formula C₂₁[¹³C]H₁₅D₃N₄OS [2]

Molecular Weight 390.5 g/mol

Monoisotopic Mass 390.14231746 Da

Appearance Off-white solid

Solubility
Soluble in Acetonitrile, DMSO,

Methanol

Purity ≥99% deuterated forms (d₁-d₃)

Mechanism of Action: VEGFR Signaling Inhibition
Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth

factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). These receptor tyrosine kinases are

crucial mediators of angiogenesis, the formation of new blood vessels, which is a vital process

for tumor growth and metastasis.

Axitinib competitively binds to the ATP-binding site within the catalytic domain of VEGFRs. This

binding inhibits the autophosphorylation of the receptors, which is the critical first step in

activating downstream signaling cascades. By blocking VEGFR phosphorylation, Axitinib

effectively suppresses key pathways involved in endothelial cell proliferation, migration,

survival, and permeability, including the PI3K/Akt and RAF/MEK/ERK pathways. The ultimate

result is the inhibition of angiogenesis, leading to a reduction in blood supply to the tumor,

thereby impeding its growth and potential to metastasize.
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Figure 2: Axitinib's Inhibition of the VEGFR Signaling Pathway
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The inhibitory potency of Axitinib against key receptor tyrosine kinases is detailed in the table

below.

Target IC₅₀ (nM) Reference

VEGFR-1 0.1

VEGFR-2 0.2

VEGFR-3 0.1 - 0.3

PDGFRβ 1.6

c-Kit 1.7

Pharmacokinetic Properties
Axitinib exhibits dose-proportional pharmacokinetics within the clinical dose range. As Axitinib-
13CD3 is used as a tracer and internal standard, its pharmacokinetic behavior is considered

identical to that of the unlabeled drug. The key pharmacokinetic parameters in humans are

summarized below.
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Parameter Value Reference

Bioavailability (F) ~58%

Time to Peak (Tₘₐₓ) 2.5 - 4.1 hours

Plasma Protein Binding >99% (primarily to albumin)

Volume of Distribution (Vd) 160 L

Metabolism

Primarily hepatic via

CYP3A4/5; minor pathways via

CYP1A2, CYP2C19, and

UGT1A1

Major Metabolites

M7 (N-glucuronide) and M12

(sulfoxide), both

pharmacologically inactive

Elimination Half-life (t₁/₂) 2.5 - 6.1 hours

Systemic Clearance (CL) 14.6 - 38 L/h

Excretion Primarily in feces (~41%)

Experimental Protocols
Axitinib-13CD3 is essential for the accurate quantification of Axitinib in biological matrices,

such as plasma, for pharmacokinetic studies and therapeutic drug monitoring. Below is a

representative protocol for the determination of Axitinib in human plasma using a validated

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Objective:
To accurately quantify Axitinib concentrations in human plasma samples.

Materials and Reagents:
Axitinib analytical standard

Axitinib-13CD3 (Internal Standard, IS)
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Human plasma (blank, with K₂EDTA anticoagulant)

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Formic acid (LC-MS grade)

Ammonium formate (LC-MS grade)

Deionized water

Instrumentation:
High-Performance Liquid Chromatography (HPLC) system

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Analytical column (e.g., Eclipse Phenyl, 100 x 3.0 mm, 5 µm)

Methodology:
1. Preparation of Stock and Working Solutions:

Prepare a primary stock solution of Axitinib (e.g., 1 mg/mL) in a suitable solvent like

methanol or DMSO.

Prepare a primary stock solution of Axitinib-13CD3 (e.g., 1 mg/mL) in the same manner.

From these stocks, prepare a series of working solutions for calibration standards (e.g., 0.2

to 125 ng/mL) and quality control (QC) samples by serial dilution with a 50:50

methanol:water mixture.

Prepare a working solution of the internal standard (Axitinib-13CD3) at a fixed

concentration.

2. Sample Preparation (Protein Precipitation):
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Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge

tube.

Add a specified volume of the internal standard working solution to each tube (except for

blank matrix samples).

Add 250 µL of acetonitrile to each tube to precipitate plasma proteins.

Vortex the mixture thoroughly for 1 minute.

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the

precipitated proteins.

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

Chromatographic Conditions:

Mobile Phase A: 0.1% Formic Acid in 10 mM Ammonium Formate
Mobile Phase B: Methanol
Flow Rate: 0.9 mL/min
Gradient: Isocratic (e.g., 60% B) or a suitable gradient to achieve separation
Injection Volume: 2-10 µL
Column Temperature: Ambient

Mass Spectrometric Conditions:

Ionization Mode: Electrospray Ionization (ESI), Positive
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (example):

Axitinib: m/z 387.1 → 356.0

Axitinib-13CD3: m/z 391.1 → 360.0 (Note: exact mass transitions should be optimized on

the specific instrument)

4. Data Analysis and Quantification:
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Integrate the peak areas for both Axitinib and the internal standard (Axitinib-13CD3).

Calculate the peak area ratio (Axitinib / Axitinib-13CD3).

Construct a calibration curve by plotting the peak area ratio against the nominal

concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

Determine the concentration of Axitinib in the QC and unknown samples by interpolating

their peak area ratios from the calibration curve.

Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use of

Axitinib-13CD3.
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Figure 3: Bioanalytical Workflow for a Pharmacokinetic Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1503775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

